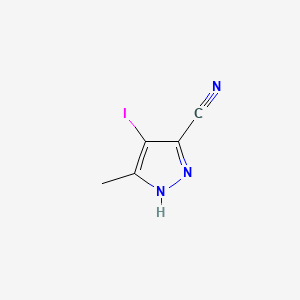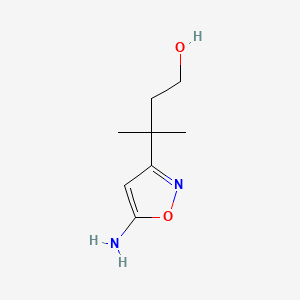
4,6-dichloropyrimidine-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dichloropyrimidine-5-sulfonamide (DCPS) is a synthetic compound derived from pyrimidine that has been used in a variety of scientific research applications. It is a useful reagent for the synthesis of several important compounds and has been used in biochemical and physiological studies.
Wirkmechanismus
4,6-dichloropyrimidine-5-sulfonamide is believed to act as a competitive inhibitor of enzymes involved in the metabolism of drugs. It binds to the active site of the enzyme and prevents the substrate from binding, thus inhibiting the enzyme's activity. This can lead to changes in the metabolism of drugs, which can have both beneficial and adverse effects.
Biochemical and Physiological Effects
4,6-dichloropyrimidine-5-sulfonamide has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the activity of enzymes involved in drug metabolism, leading to changes in drug metabolism. It has also been shown to have an inhibitory effect on the activity of enzymes involved in the synthesis of proteins and nucleic acids, leading to changes in the production of these molecules. Additionally, it has been shown to have an inhibitory effect on the activity of enzymes involved in the synthesis of lipids, leading to changes in the production of lipids.
Vorteile Und Einschränkungen Für Laborexperimente
4,6-dichloropyrimidine-5-sulfonamide has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable in aqueous solutions. Additionally, it is non-toxic and has a low volatility, making it safe to handle in the laboratory. However, there are some limitations to its use in laboratory experiments. It is not very soluble in organic solvents, and it can be difficult to purify. Additionally, it can react with other compounds, which can lead to unwanted side reactions.
Zukünftige Richtungen
There are a number of potential future directions for the use of 4,6-dichloropyrimidine-5-sulfonamide in scientific research. It could be used in the development of new drugs or drug delivery systems. It could also be used to study the effects of drugs on the body, or to study the metabolism of drugs. Additionally, it could be used to develop new methods for the synthesis of important compounds, or to study the effects of environmental pollutants on the body. Finally, it could be used to study the effects of diet and nutrition on the body, or to study the mechanisms of disease.
Synthesemethoden
4,6-dichloropyrimidine-5-sulfonamide is synthesized from pyrimidine by a two-step procedure. The first step involves the formation of 4,6-dichloro-2-pyrimidinesulfonamide (4,6-dichloropyrimidine-5-sulfonamideA) from pyrimidine and chlorosulfonic acid. This is followed by a second step in which the 4,6-dichloropyrimidine-5-sulfonamideA is treated with ammonium hydroxide to form 4,6-dichloropyrimidine-5-sulfonamide. The overall reaction is as follows: pyrimidine + chlorosulfonic acid → 4,6-dichloropyrimidine-5-sulfonamideA + HCl → 4,6-dichloropyrimidine-5-sulfonamide + NH3.
Wissenschaftliche Forschungsanwendungen
4,6-dichloropyrimidine-5-sulfonamide has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of several important compounds, such as 2-chloro-4-oxo-6-pyrimidinesulfonamide (COPS), 4-chloro-6-methyl-2-pyrimidinesulfonamide (CMPS), and 4-chloro-2-pyrimidinesulfonamide (CPPS). It has also been used in biochemical and physiological studies, such as the analysis of drug metabolism, the study of enzyme kinetics, and the study of the effects of drugs on the body.
Eigenschaften
IUPAC Name |
4,6-dichloropyrimidine-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2N3O2S/c5-3-2(12(7,10)11)4(6)9-1-8-3/h1H,(H2,7,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFNYEPPBFJOSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)S(=O)(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.06 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloropyrimidine-5-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2,5-dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione](/img/structure/B6605323.png)



![2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}-N-[14-({6-[5-(trifluoromethoxy)-1H-1,3-benzodiazol-2-yl]pyridin-3-yl}oxy)-12-[2-({6-[5-(trifluoromethoxy)-1H-1,3-benzodiazol-2-yl]pyridin-3-yl}oxy)ethyl]-3,6,9-trioxa-12-azatetradecan-1-yl]acetamide](/img/structure/B6605334.png)
![2-{3-[5-chloro-2-(oxolan-3-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine](/img/structure/B6605346.png)
![(2S,3S)-2-[(2S,3S)-2-{5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamido}-3-methylpentanamido]-N-[(1S,2R)-2-hydroxy-1-{[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]carbamoyl}propyl]-3-methylpentanamide](/img/structure/B6605359.png)
![1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine](/img/structure/B6605361.png)
![tert-butyl N-[(1-imino-1-oxo-1lambda6-thietan-3-yl)methyl]carbamate](/img/structure/B6605380.png)
![3-ethynyl-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B6605383.png)


![2-[5-chloro-2-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B6605411.png)
![3-[2-(4-chlorophenyl)phenyl]piperazin-2-one](/img/structure/B6605419.png)